4-ethoxy-N-(2-methoxyphenyl)benzamide
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated benzamide derivative characterized by specific substitution patterns that define its unique chemical properties and potential applications. The compound is officially registered under Chemical Abstracts Service number 346693-00-3, establishing its distinct identity within the comprehensive database of known chemical substances. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as benzamide, 4-ethoxy-N-(2-methoxyphenyl)-, which precisely describes the substitution pattern on both the benzamide core and the attached phenyl ring.
The molecular formula C₁₆H₁₇NO₃ indicates a relatively complex organic structure containing sixteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 271.31 grams per mole. This molecular composition reflects the presence of multiple functional groups that contribute to the compound's distinctive chemical behavior. The structural framework consists of a central benzamide moiety with an ethoxy group (-OCH₂CH₃) positioned at the 4-position of the benzoyl ring and a methoxyphenyl group (-C₆H₄OCH₃) attached to the nitrogen atom, where the methoxy substituent occupies the 2-position of this phenyl ring.
The compound's three-dimensional structure exhibits specific geometric characteristics that influence its physical and chemical properties. Computational predictions indicate a boiling point of 353.5 ± 27.0 degrees Celsius and a density of 1.165 ± 0.06 grams per cubic centimeter. The predicted acid dissociation constant value of 13.22 ± 0.70 suggests relatively weak acidic properties, consistent with the amide functional group's typical behavior under normal conditions. These physical properties collectively define the compound's behavior under various experimental and application conditions.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₃ | Empirical determination |
| Molecular Weight | 271.31 g/mol | Calculated |
| Chemical Abstracts Service Number | 346693-00-3 | Registry assignment |
| Boiling Point | 353.5 ± 27.0°C | Computational prediction |
| Density | 1.165 ± 0.06 g/cm³ | Computational prediction |
| Acid Dissociation Constant | 13.22 ± 0.70 | Computational prediction |
Historical Context in Benzamide Derivative Research
The development and study of benzamide derivatives traces its origins to fundamental discoveries in organic chemistry that established the theoretical framework for understanding amide chemistry and its applications. Friedrich Wöhler and Justus von Liebig made groundbreaking contributions to benzamide research in 1832 when they first described the existence of polymorphism in molecular crystals using benzamide as their primary example. This historic achievement represented the first documented observation of polymorphism in molecular crystals, establishing benzamide as a compound of significant theoretical importance in understanding crystalline behavior and molecular organization.
The research conducted by Wöhler and Liebig laid the foundation for subsequent investigations into benzamide derivatives, demonstrating that even apparently simple organic compounds could exhibit complex structural arrangements with profound implications for their physical and chemical properties. Their work established methodological approaches that continue to influence contemporary research into substituted benzamides, including compounds like this compound. The polymorphic behavior they observed in simple benzamide provided crucial insights into how molecular modifications might affect crystalline structures and resulting material properties.
Subsequent decades witnessed significant expansion in benzamide derivative research, particularly as synthetic organic chemistry advanced and enabled the preparation of increasingly complex substituted derivatives. The development of reliable synthetic methodologies for introducing ethoxy and methoxyphenyl substituents opened new avenues for creating compounds with enhanced biological activity and improved pharmaceutical properties. Research into strongly acidic benzamide derivatives has demonstrated the stability of various substituted benzamides under diverse reaction conditions, providing valuable information for synthetic chemists working with related compounds.
Contemporary research continues to build upon these historical foundations, with modern analytical techniques enabling detailed characterization of compounds like this compound that would have been impossible during Wöhler and Liebig's era. The development of computational chemistry methods has revolutionized the prediction of molecular properties, allowing researchers to estimate physical characteristics such as boiling points, densities, and acid dissociation constants with remarkable accuracy. This technological advancement has accelerated the pace of discovery in benzamide chemistry and facilitated the rational design of new derivatives with targeted properties.
Significance in Medicinal and Organic Chemistry
This compound occupies a position of considerable importance within the broader landscape of medicinal chemistry, particularly due to the extensive pharmaceutical applications demonstrated by various benzamide derivatives. The benzamide structural framework serves as a foundation for numerous clinically important medications, including analgesics, antidepressants, antiemetics, prokinetics, and antipsychotics. This diverse range of therapeutic applications underscores the versatility of the benzamide scaffold and suggests potential avenues for developing novel pharmaceutical agents based on compounds like this compound.
Recent pharmaceutical research has demonstrated the significant potential of benzamide derivatives as therapeutic agents targeting various biological pathways. A comprehensive study of novel benzamide-derived compounds revealed that strategic modifications to the benzamide scaffold could produce compounds with exceptional selectivity for sigma proteins, particularly sigma-1 and sigma-2 receptors. Among thirty-seven synthesized compounds in this research, several derivatives containing chlorine, cyano, or nitro groups at the 4-position of the benzamide scaffold demonstrated excellent affinity for sigma-1 receptors with dissociation constants ranging from 1.2 to 3.6 nanomolar. These findings highlight the critical importance of precise substitution patterns in determining biological activity.
The medicinal chemistry significance of compounds like this compound extends beyond their direct therapeutic potential to include their role as synthetic intermediates and molecular probes for biological research. The specific combination of ethoxy and methoxyphenyl substituents provides unique chemical properties that may influence molecular interactions with biological targets in ways distinct from other benzamide derivatives. Research has shown that the nature and position of substituents on the benzamide scaffold, along with the length of connecting chains and the hydrophobic characteristics of amine groups, collectively determine the biological activity profile of these compounds.
The organic chemistry significance of this compound lies in its potential as a versatile synthetic building block for creating more complex molecular structures. Benzamide derivatives have demonstrated remarkable stability under various reaction conditions, including nucleophilic aromatic substitution reactions and cross-coupling procedures. This stability makes them valuable intermediates in multi-step synthetic sequences aimed at producing pharmaceutical compounds or advanced materials. The presence of both ethoxy and methoxy functional groups provides multiple sites for further chemical modification, enabling the systematic exploration of structure-activity relationships in related compound series.
| Benzamide Application Category | Representative Compounds | Therapeutic Targets |
|---|---|---|
| Analgesics | Ethenzamide, Salicylamide | Pain management |
| Antidepressants | Moclobemide | Monoamine oxidase inhibition |
| Antiemetics/Prokinetics | Metoclopramide, Cisapride | Gastrointestinal motility |
| Antipsychotics | Amisulpride, Sulpiride | Dopamine receptor modulation |
| Sigma Receptor Ligands | Experimental derivatives | Neurological disorders |
Research into benzamide derivatives has also revealed their importance in addressing contemporary challenges in medicinal chemistry, particularly in developing compounds with improved selectivity profiles and reduced off-target effects. The systematic modification of benzamide structures has enabled researchers to identify compounds with exceptional safety profiles across broad receptor panels, demonstrating selectivity indices exceeding 28,000 to 83,000 when comparing cytotoxicity to target receptor affinity. Such remarkable selectivity represents a significant advancement in pharmaceutical development and establishes benzamide derivatives as privileged structures for further drug discovery efforts.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-ethoxy-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-3-20-13-10-8-12(9-11-13)16(18)17-14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
RPCHXRUXMJQESP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
3,4,5-Trimethoxy-N-(2-Methoxyphenyl)Benzamide
- Substituents : Three methoxy groups on the benzoyl ring.
- Key Features : Methoxy groups at positions 3, 4, and 5 create a planar aromatic system, with torsion angles (e.g., C8–O2–C7–C6 = 0.7°) indicating near-coplanar orientation .
4-Bromo-N-(2-Nitrophenyl)Benzamide
- Substituents : Bromine at position 4 and a nitro group on the aniline ring.
- Key Features : The bromine atom (electron-withdrawing) and nitro group (strongly electron-withdrawing) reduce electron density on the aromatic rings, which may affect reactivity and intermolecular interactions. Crystallographically, it forms two molecules per asymmetric unit .
- Comparison : Unlike the ethoxy group (electron-donating), bromine and nitro substituents could reduce solubility and alter hydrogen-bonding networks in crystals.
N-(2-Methoxyphenyl)Benzamide (Unsubstituted Benzoyl)
- Substituents: No substituents on the benzoyl ring.
- Key Features : The absence of a para substituent simplifies the structure, likely reducing steric hindrance and increasing conformational flexibility .
- Comparison : The ethoxy group in the target compound may enhance stability or receptor affinity through hydrophobic interactions.
Table 1: Structural Comparison
Antiparasitic and Antimicrobial Activity
- Thiazole-Containing Analogs (e.g., 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide) : Thiazole rings enhance antiparasitic activity by introducing heterocyclic interactions .
Receptor Binding and Selectivity
- VUF 8504 (4-Methoxy-N-(3-(2-pyridinyl)-1-isoquinolyl)benzamide): Shows high A3 adenosine receptor (A3AR) affinity and selectivity, attributed to the isoquinoline moiety .
- AS-4370 (4-Amino-5-chloro-2-ethoxy analog): Potent gastrokinetic agent lacking dopamine D2 receptor antagonism, unlike metoclopramide .
Table 3: Pharmacological Comparison
Physicochemical Properties
- Hydrogen Bonding : Methoxy and ethoxy groups participate in hydrogen bonding, influencing crystal packing (e.g., planar vs. perpendicular orientations) .
Preparation Methods
Synthesis of 4-Ethoxybenzoyl Chloride
4-Ethoxybenzoic acid is treated with thionyl chloride () or oxalyl chloride () in anhydrous dichloromethane under reflux. The reaction is monitored by the cessation of gas evolution (HCl or ) and confirmed via thin-layer chromatography (TLC).
Amide Formation
The acyl chloride is then reacted with 2-methoxyaniline in the presence of a base such as triethylamine () to neutralize HCl. The reaction is conducted in tetrahydrofuran (THF) or dichloromethane at 0–25°C for 4–6 hours, yielding the target compound after aqueous workup and recrystallization from ethanol.
Optimization Data:
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 95 |
| Base | 82 | 97 | |
| Temperature | 0°C → 25°C | 85 | 98 |
This method offers simplicity but requires careful handling of moisture-sensitive intermediates.
Benzoxazinone Ring-Opening Strategy
An alternative approach utilizes 2-ethoxy-(4H)-3,1-benzoxazin-4-one as a key intermediate, enabling efficient amide bond formation via ring-opening reactions with amines.
Reaction Mechanism
The benzoxazinone reacts with 2-methoxyaniline in boiling ethanol, where nucleophilic attack at the C-4 position of the oxazinone ring leads to ring opening and subsequent amide formation (Scheme 1). The ethoxy group at C-2 stabilizes the intermediate, preventing premature cyclization.
Experimental Procedure
A mixture of 2-ethoxy-(4H)-3,1-benzoxazin-4-one (0.01 mol) and 2-methoxyaniline (0.01 mol) in ethanol (40 mL) is refluxed for 3–6 hours. The precipitate is filtered, washed with water, and crystallized from ethanol to afford the product as brown crystals.
Characterization Data:
This method achieves yields of 75–85% and is advantageous for its regioselectivity and minimal byproducts.
Patent literature describes modular strategies for synthesizing structurally related benzamides, emphasizing sequential ethoxy and methoxy group introductions.
Stepwise Alkoxylation
-
Ethoxy Introduction : 4-Hydroxybenzoic acid is alkylated with ethyl bromide in the presence of potassium carbonate () in dimethylformamide (DMF) at 80°C.
-
Methoxy Introduction : The resulting 4-ethoxybenzoic acid is coupled with 2-methoxyaniline using coupling agents such as HATU or EDCl/HOBt in dichloromethane.
Purification and Scaling
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, achieving >99% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acyl Chloride | 78–85 | 95–98 | High | Moderate |
| Benzoxazinone | 75–85 | 97–99 | Moderate | Low |
| Multi-Step | 65–75 | 99 | Low | High |
The acyl chloride method balances yield and scalability, while the benzoxazinone route offers superior purity. Multi-step processes are reserved for high-purity requirements.
Challenges and Mitigation Strategies
Byproduct Formation
Side products such as N-(2-methoxyphenyl)-4-hydroxybenzamide may arise from ethoxy group hydrolysis. This is mitigated by using anhydrous solvents and inert atmospheres.
Q & A
Q. Table 1: Comparative Reactivity of Substituents
| Substituent Position | Reaction with LiAlH₄ | Product Yield (%) |
|---|---|---|
| 2-Methoxy (ortho) | Reduction to amine | 60 |
| 4-Ethoxy (para) | No reaction | 0 |
| Data from and . |
Q. Table 2: Biological Activity Screening
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | COX-2 | 12.3 | |
| Antimicrobial (MIC) | S. aureus | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
